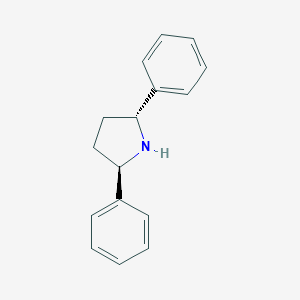

(2R,5R)-2,5-Diphenylpyrrolidine

Description

The exact mass of the compound (2R,5R)-2,5-Diphenylpyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2R,5R)-2,5-Diphenylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,5R)-2,5-Diphenylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,5R)-2,5-diphenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOGHMNKMJMMNQ-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N[C@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450119 | |

| Record name | (2R,5R)-2,5-Diphenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155155-73-0 | |

| Record name | (2R,5R)-2,5-Diphenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,5R)-2,5-Diphenylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of enantiopure (2R,5R)-2,5-Diphenylpyrrolidine

Executive Summary

(2R,5R)-2,5-Diphenylpyrrolidine is a privileged

This technical guide provides a definitive, non-templated workflow for the synthesis of the (2R,5R) enantiomer. Unlike generic preparations, this document prioritizes enantiomeric purity (ee >99%) and scalability , distinguishing between thermodynamic control (removal of the meso-impurity) and optical resolution.

Part 1: Retrosynthetic Analysis & Strategic Considerations

The synthesis of (2R,5R)-2,5-diphenylpyrrolidine presents two primary stereochemical challenges:

-

Diastereocontrol: The formation of the pyrrolidine ring generates both cis (meso) and trans (racemic) diastereomers. The meso compound is achiral and must be quantitatively removed.

-

Enantiocontrol: The trans-racemate must be resolved to yield the specific (2R,5R) enantiomer.

Strategic Route Selection: While asymmetric hydrogenation of 2,5-diphenylpyrrole is possible, it often requires expensive chiral precious metal catalysts (Ir/Ru) and high-pressure equipment. For robust, scalable laboratory and pilot-plant synthesis, the Reductive Amination – Resolution Pathway remains the industry standard due to the low cost of starting materials (1,4-diketones) and the high reliability of classical resolution.

Pathway Visualization (DOT Diagram)

Figure 1: Strategic workflow for the isolation of the (2R,5R) enantiomer. Note the critical checkpoint at the separation of the meso-impurity.

Part 2: Primary Protocol – Reductive Amination & Resolution

This protocol is designed for a 50g scale but can be linearly scaled.

Step 1: Synthesis of the Racemic Trans-Scaffold

The reduction of 1,4-diphenylbutane-1,4-dione can be performed via Leuckart reaction or hydride reduction. The hydride route (NaBH3CN) is preferred for milder conditions and cleaner profiles.

Reagents:

-

1,4-Diphenylbutane-1,4-dione (1.0 equiv)

-

Ammonium Acetate (10.0 equiv)

-

Sodium Cyanoborohydride (NaBH3CN) (2.5 equiv)

-

Methanol (Solvent)

Protocol:

-

Imine Formation: Dissolve 1,4-diphenylbutane-1,4-dione (50 g) and ammonium acetate (160 g) in dry methanol (500 mL). Stir under nitrogen at room temperature for 48 hours. Mechanism: The excess ammonium acetate drives the equilibrium toward the di-imine/hemiaminal intermediate.

-

Reduction: Cool the mixture to 0°C. Cautiously add NaBH3CN (33 g) in small portions. (Warning: HCN generation possible; ensure proper venting).

-

Reflux: Heat the mixture to reflux for 4 hours to ensure complete cyclization and reduction.

-

Workup: Quench with conc. HCl (pH < 2) to decompose excess hydride. Basify with 50% NaOH (pH > 12) and extract with Dichloromethane (DCM).

-

Meso-Separation (CRITICAL):

-

The crude oil contains both cis (meso) and trans (racemic) isomers.

-

Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc 4:1). The trans-isomer typically elutes after the meso-isomer due to stronger interaction with the stationary phase (verify via TLC).

-

Alternative: Crystallization of the hydrochloride salt. The trans-hydrochloride is generally less soluble in acetone/ethanol mixtures than the meso-salt.

-

Data Checkpoint:

| Parameter | Specification | Method |

|---|---|---|

| Yield (Crude) | 85 - 90% | Gravimetric |

| dr (trans:cis) | Typically 70:30 (pre-column) | 1H NMR |

| Purity (Post-Sep) | >98% trans-isomer | HPLC/NMR |[1]

Step 2: Optical Resolution via D-(-)-Tartaric Acid

To obtain the (2R,5R) enantiomer, D-(-)-Tartaric acid is the resolving agent of choice. (Note: L-(+)-Tartaric acid yields the (2S,5S) enantiomer).

Reagents:

-

trans-(±)-2,5-Diphenylpyrrolidine (from Step 1)

-

D-(-)-Tartaric Acid (1.0 equiv)

-

Ethanol (95%) / Water mixture

Protocol:

-

Salt Formation: Dissolve the trans-amine (20 g, 89.6 mmol) in hot Ethanol (150 mL). In a separate flask, dissolve D-(-)-Tartaric acid (13.4 g, 89.6 mmol) in hot Ethanol (150 mL).

-

Mixing: Add the acid solution to the amine solution while hot (70°C).

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The (2R,5R)-amine-D-tartrate salt will crystallize.

-

Recrystallization: Filter the crystals. Recrystallize from boiling Ethanol/Water (9:1) to upgrade enantiomeric excess (ee). Repeat until constant melting point is achieved.

-

Free Base Liberation: Suspend the purified salt in water and treat with 2M NaOH until pH 12. Extract with DCM, dry over MgSO4, and concentrate to yield the enantiopure free amine.

Mechanism of Resolution (DOT Diagram)

Figure 2: Differential solubility of diastereomeric salts drives the resolution.

Part 3: Quality Control & Characterization

Trustworthiness in synthesis requires rigorous validation. The following parameters confirm the identity and purity of (2R,5R)-2,5-Diphenylpyrrolidine.

1. 1H NMR (400 MHz, CDCl3):

-

Diagnostic Signal: The benzylic protons (H-2 and H-5) appear as a multiplet (or broad doublet) around δ 4.2–4.4 ppm .

-

Stereochemical Probe: In the trans-isomer, the coupling constants of the benzylic protons with the adjacent methylene protons differ significantly from the meso-isomer due to the C2 symmetry.

2. Optical Rotation:

-

Literature Value:

(c=1.0, CHCl3) for the (2R,5R) free base. (Note: The sign is positive for 2R,5R). -

Validation: If the rotation is negative, you have isolated the (2S,5S) isomer (likely used L-tartaric acid).

3. Chiral HPLC:

-

Column: Daicel Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine.

-

Requirement: ee > 99%.

Part 4: Alternative "Chiral Pool" Strategy (Reference Only)

For researchers requiring absolute configuration certainty without resolution, the Corey-Sprott Method is the authoritative alternative.

-

Route: Reductive dimerization of cinnamyl bromide

(E,E)-1,6-diphenyl-1,5-hexadiene -

Pros: Establishes stereochemistry via catalyst control (Sharpless).

-

Cons: Higher step count; lower atom economy compared to the resolution route.

References

-

Synthesis and Resolution of 2,5-Diphenylpyrrolidine

- Chong, J. M.; Clarke, I. S.; Koch, I.; Olchowy, H. A.; Taylor, N. J. "The synthesis and resolution of 2,5-diphenylpyrrolidine: A C2-symmetric chiral amine." Tetrahedron: Asymmetry, 1995, 6(2), 409-418.

-

Stereochemical Assignment and Applications

- Eriksson, M.; Hjelmencrantz, A.; Nilsson, M.; Olsson, T. "Synthesis of (2S,5S)-2,5-diphenylpyrrolidine and related diaryl amines." Tetrahedron: Asymmetry, 1995, 6(2), 539-542.

-

Asymmetric Synthesis (Corey-Sprott Route)

- Corey, E. J.; Sprott, K. T. "Simple and effective routes to C2-symmetric diamines and diols." Journal of Organic Chemistry, 1999, 64(25), 9051–9055.

-

C2-Symmetric Ligands in Catalysis

- Trost, B. M.; Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996, 96(1), 395-422.

Sources

Discovery and history of chiral pyrrolidine ligands

The Pyrrolidine Privilege: A Technical Guide to Chiral Ligand Evolution and Application

Executive Summary

The pyrrolidine ring represents a "privileged structure" in asymmetric synthesis, serving as the scaffold for one of the most transformative classes of catalysts in modern organic chemistry. From the serendipitous discovery of the Hajos-Parrish-Eder-Sauer-Wiechert reaction in the 1970s to the Nobel-winning conceptualization of "organocatalysis" in the 2000s, chiral pyrrolidine ligands have bridged the gap between enzymatic precision and synthetic versatility. This guide dissects the technical evolution of these ligands, specifically focusing on the transition from native L-Proline to the high-performance Jørgensen-Hayashi silyl ethers, and provides validated protocols for their synthesis and application in pharmaceutical manufacturing.

Historical Genesis: The "Proline Gap"

The history of chiral pyrrolidine ligands is characterized by a 30-year dormancy between discovery and conceptualization.

-

1971 (The Spark): Two industrial groups independently reported the first highly enantioselective organocatalytic reaction. Hajos and Parrish (Hoffmann-La Roche) and Eder, Sauer, and Wiechert (Schering AG) utilized L-Proline to catalyze an intramolecular aldol cyclization (Robinson annulation) of achiral triones.

-

Technical Note: Despite achieving 93% ee, the community viewed this as a substrate-specific anomaly rather than a generalizable mode of catalysis.

-

-

2000 (The Explosion): The "Golden Age" began when List, Barbas, and Lerner demonstrated that L-Proline could catalyze intermolecular aldol reactions via an enamine mechanism. Simultaneously, MacMillan introduced the concept of iminium activation using chiral imidazolidinones (structural cousins to pyrrolidine).

-

2005 (The Optimization): Jørgensen and Hayashi independently developed diphenylprolinol silyl ethers.[1] These "second-generation" ligands solved L-Proline's solubility issues and lack of steric bulk, enabling high-turnover functionalization of aldehydes.

Mechanistic Underpinnings: The Push-Pull of Pyrrolidine

The efficacy of pyrrolidine ligands stems from their ability to access two distinct catalytic cycles based on the oxidation state of the substrate. This duality is defined by the secondary amine's capacity to raise the HOMO (Enamine activation) or lower the LUMO (Iminium activation).

Visualization: The Dual-Mode Catalytic Cycle

Caption: The mechanistic bifurcation of pyrrolidine catalysis. The secondary amine condenses with carbonyls to form either nucleophilic enamines (green path) or electrophilic iminium ions (red path).

Ligand Evolution & Design Principles

The transition from native amino acids to engineered catalysts was driven by the need for solubility in organic solvents and greater steric shielding.

Table 1: Comparative Metrics of Catalyst Generations

| Feature | Gen 1: L-Proline | Gen 2: Jørgensen-Hayashi | Gen 3: Tetrazolic Acid |

| Structure | Native Amino Acid | Diphenylprolinol Silyl Ether | 5-Pyrrolidinyltetrazole |

| Solubility | Poor (requires DMSO/DMF/H2O) | Excellent (DCM, Toluene, THF) | Moderate (Organic/Aq. mixes) |

| Steric Bulk | Low (H-bonding directs attack) | High (Ph groups shield one face) | Moderate |

| Active Species | Enamine (H-bond stabilized) | Enamine (Sterically directed) | Enamine (Bio-isostere) |

| Typical Loading | 10–30 mol% | 1–10 mol% | 5–10 mol% |

| Primary Defect | Self-aggregation; low turnover | Cost of synthesis; stability | Specificity |

Technical Protocols

Protocol A: Synthesis of the Jørgensen-Hayashi Catalyst

(S)-α,α-Diphenylprolinol Trimethylsilyl Ether Rationale: This protocol converts inexpensive L-proline into a high-value catalyst. The Grignard addition introduces steric bulk (phenyl groups), and silylation prevents non-specific H-bonding while improving solubility.

Reagents:

-

(S)-Proline methyl ester hydrochloride (10.0 g)

-

Phenylmagnesium bromide (3.0 M in Et2O, 4.0 equiv)

-

Chlorotrimethylsilane (TMSCl)

-

Imidazole

Step-by-Step Methodology:

-

Grignard Addition: Suspend (S)-proline methyl ester HCl in anhydrous THF (0.5 M) under Argon at 0°C. Slowly add Phenylmagnesium bromide via cannula. The reaction is exothermic; maintain internal temp <10°C.

-

Reflux & Quench: Warm to room temperature (RT) and reflux for 3 hours. Cool to 0°C and quench carefully with saturated NH4Cl.

-

Isolation of Diol: Extract with EtOAc, dry over Na2SO4, and concentrate. Recrystallize from Ethanol to yield (S)-α,α-diphenylprolinol as white crystals (>85% yield).

-

Silylation: Dissolve the diphenylprolinol (5.0 g) in dry DCM. Add Imidazole (2.5 equiv). Add TMSCl (1.2 equiv) dropwise at 0°C. Stir for 2 hours.

-

Purification: Wash with water, dry, and concentrate. Flash chromatography (Hexanes/EtOAc 9:1) yields the catalyst as a colorless oil or low-melting solid.

Validation Check:

-

1H NMR (CDCl3): Look for the diagnostic TMS peak at δ -0.1 ppm and the pyrrolidine ring protons.

-

Optical Rotation: [α]D should be approx -54° (c=1, CHCl3).

Protocol B: Asymmetric Michael Addition (Aldehyde + Nitroalkene)

Rationale: This reaction constructs two contiguous stereocenters. The Jørgensen-Hayashi catalyst directs the nucleophilic attack of the aldehyde enamine onto the nitroalkene from the Re-face, shielded by the bulky diphenylsilyl group.

Reagents:

-

Propanal (3.0 equiv)

-

trans-β-Nitrostyrene (1.0 equiv)

-

Catalyst (Gen 2 from Protocol A) (5 mol%)

-

Benzoic Acid (5 mol%) - Co-catalyst to accelerate hydrolysis

-

Solvent: Toluene or DCM

Workflow:

-

Charge: In a vial, dissolve Nitrostyrene (0.5 mmol) and Catalyst (0.025 mmol) in Toluene (1.0 mL).

-

Initiate: Add Benzoic acid, followed by Propanal.

-

Monitor: Stir at RT for 12–24 hours. Monitor consumption of nitrostyrene by TLC (UV active).

-

Workup: Direct filtration through a short silica plug (eluting with Et2O) to remove catalyst. Concentrate.

-

Analysis: Determine diastereomeric ratio (dr) via 1H NMR (crude). Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

Industrial & Pharmaceutical Relevance

The scalability of pyrrolidine organocatalysis has led to its adoption in high-value API synthesis.

Case Study: Oseltamivir (Tamiflu)

-

The Challenge: Efficient synthesis of the cyclohexene core with correct chirality.

-

The Solution: Hayashi utilized the diphenylprolinol silyl ether catalyst to perform an asymmetric Michael addition of an alkoxyaldehyde to a nitroalkene.

-

Outcome: This established the crucial C-C bond with >95% ee, bypassing the need for shikimic acid (a scarce natural resource) in the supply chain.

Case Study: Pregabalin (Lyrica)

-

The Challenge: Synthesis of γ-amino acids.

-

The Solution: Conjugate addition of aldehydes to nitroalkenes using pyrrolidine catalysts, followed by oxidation and reduction, provides a metal-free route to Pregabalin precursors with high enantiopurity.

Future Trajectories: Immobilization & Flow

The current frontier involves heterogenizing these homogeneous catalysts to enable continuous manufacturing.

Visualization: The Continuous Flow Workflow

Caption: Schematic for a continuous flow organocatalysis setup. The pyrrolidine catalyst is covalently tethered to a polystyrene or silica support (Packed Bed), allowing for recycling and high-throughput processing.

References

-

Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry. Link

-

List, B., Lerner, R. A., & Barbas, C. F. (2000).[2] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[1][2][3] Link

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society.[1][2][3] Link

-

Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005).[1] Enantioselective Organocatalyzed α-Sulfenylation of Aldehydes. Angewandte Chemie International Edition.[1][4] Link

-

Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005).[1] Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.[5] Angewandte Chemie International Edition.[1][4] Link

-

Ishikawa, H., Suzuki, T., & Hayashi, Y. (2009).[4] High-Yielding Synthesis of the Anti-Influenza Neuraminidase Inhibitor (-)-Oseltamivir by Three "One-Pot" Operations. Angewandte Chemie International Edition.[1][4] Link

Sources

Technical Guide: Solubility Profile & Handling of (2R,5R)-2,5-Diphenylpyrrolidine

[1][2][3]

Executive Summary

(2R,5R)-2,5-Diphenylpyrrolidine (CAS: 155155-73-0) is a privileged chiral scaffold widely utilized as a C2-symmetric organocatalyst and chiral auxiliary in asymmetric synthesis.[1][2][3][4] Its utility in enantioselective transformations—such as aldol reactions, Michael additions, and

This guide provides an in-depth analysis of the solubility characteristics of (2R,5R)-2,5-Diphenylpyrrolidine.[1][2][3] Unlike simple reagents, the solubility of this lipophilic amine is strictly governed by the interplay between its hydrophobic diphenyl backbone and the basic pyrrolidine nitrogen.[3] Understanding this profile is critical for reaction solvent selection, work-up optimization, and recrystallization strategies.[1][2][3]

Physicochemical Profile

To predict and manipulate solubility, one must first understand the molecular drivers.[2][3]

-

Structure: The molecule features a central pyrrolidine ring flanked by two phenyl groups.[1][2][3][5] This creates a significant lipophilic domain (

skeleton) balanced by a single polar, hydrogen-bond-donating secondary amine.[1][2][3] -

Lipophilicity (LogP): Estimated at ~3.3–4.[1][2][3]0. This indicates a strong preference for non-polar and moderately polar organic solvents over aqueous media.[1][2][3]

-

Basicity (pKa): The secondary amine typically exhibits a pKa of ~10–11 (conjugate acid).[1][2][3] This makes pH a "solubility switch"—the neutral free base is lipophilic, while the protonated salt (e.g., HCl, triflate) is hydrophilic/polar.[3]

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 223.32 g/mol |

| Physical State | White to pale yellow crystalline solid |

| Melting Point | 46 – 53 °C |

| Chirality | C2-Symmetric (2R, 5R) |

Solubility in Organic Solvents[1][8]

The following matrix categorizes common laboratory solvents based on their interaction with the free base form of (2R,5R)-2,5-Diphenylpyrrolidine.

Solubility Matrix (Free Base)

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform ( | High | Excellent for dissolving high concentrations.[1][2][3] |

| Aromatic | Toluene, Benzene | High | Strong |

| Ethers | THF, Diethyl Ether, MTBE | High | Good solubility.[1][2][3] Diethyl ether is frequently used for extraction during work-up.[1][2][3] |

| Esters | Ethyl Acetate (EtOAc) | High | Soluble.[1][2][3] Often used as the polar component in chromatography eluent mixtures.[1][2][3] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Soluble, especially when warm.[1][2][3] Solubility decreases significantly with temperature, making these ideal for recrystallization .[1][2][3] |

| Alkanes | Hexanes, Heptane, Pentane | Low / Moderate | Poor solubility at room temperature; increases with heat.[1][2][3] Used primarily as anti-solvents to induce precipitation.[1][2][3] |

| Aqueous | Water | Insoluble | The free base is hydrophobic.[1][2][3] Requires acidification (pH < 4) to dissolve as a salt.[1][2][3] |

The pH "Solubility Switch"

The most critical operational parameter for this compound is pH.[2][3]

-

Neutral/Basic Conditions (pH > 8): The compound exists as a Free Base.[1][2][3] Soluble in organics; insoluble in water.[1][2][3]

-

Acidic Conditions (pH < 4): The nitrogen protonates to form the ammonium salt (

).[1][2][3] The salt precipitates from non-polar organics (like ether/hexane) but dissolves in water or polar alcohols.[1][2][3]

Experimental Protocols

Protocol A: Recrystallization (Purification)

Objective: To purify crude (2R,5R)-2,5-Diphenylpyrrolidine to >99% ee.[1][2][3]

Mechanism: This protocol utilizes a "Solvent/Anti-solvent" system.[1][2][3] The compound is dissolved in a polar solvent (Ethanol) where it is soluble when hot, and forced out of solution by a non-polar anti-solvent (Hexane) as it cools.[1][3]

-

Dissolution: Place 1.0 g of crude solid in a flask. Add absolute Ethanol (approx. 3–5 mL) and heat to 60°C until fully dissolved.

-

Anti-solvent Addition: While maintaining heat, slowly add Hexane dropwise until a faint turbidity (cloudiness) persists.[1][2][3]

-

Clarification: Add just enough hot Ethanol (drops) to clear the solution again.[1][2][3]

-

Crystallization: Remove from heat. Allow to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

-

Collection: Filter the white crystals and wash with cold Hexane. Dry under vacuum.[1][2][3][6]

Protocol B: Reaction Solvent Selection

Objective: Choosing the right medium for organocatalysis.

-

For Homogeneous Catalysis: Use DCM or Toluene .[1][2][3] These maintain the catalyst in solution throughout the reaction, ensuring consistent kinetics.[3]

-

For Phase Transfer Catalysis: Use a biphasic system (e.g., Toluene/Water ) if using the salt form, or purely organic if using the free base to activate a substrate in the organic phase.[3]

Visualizations

Diagram 1: Solubility Logic & Work-up Decision Tree

This diagram illustrates how to manipulate the compound's phase preference during extraction.[1][2][3]

Caption: Phase distribution logic based on pH modulation. Use this to separate the catalyst from non-basic byproducts.

Diagram 2: Recrystallization Workflow

A visual guide to the purification protocol described in Section 4.

Caption: Step-by-step purification workflow using the Solvent/Anti-solvent method.

References

-

PubChem. (2025).[1][2][3][7] (2R,5R)-2,5-Diphenylpyrrolidine Compound Summary. National Library of Medicine.[1][2][3] [Link][1][2][3]

-

Chong, J. M., et al. (2000).[1][2][3] Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines. Journal of Organic Chemistry. (Cited for extraction protocols using

and optical rotation in

Sources

- 1. 2,5-Dimethylpyrrolidine, (2R,5R)- | C6H13N | CID 641767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R,5R)-2,5-Diphenylpyrrolidine | C16H17N | CID 10966132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethylpyrrolidine | C6H13N | CID 96034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. researchgate.net [researchgate.net]

Precision in Asymmetry: A Technical Guide to Pyrrolidine-Based Organocatalysis

Executive Summary For decades, asymmetric synthesis was dominated by two pillars: enzymatic catalysis and transition metal catalysis. The turn of the millennium marked a paradigm shift with the formalization of Asymmetric Organocatalysis —the use of small, chiral organic molecules to drive stereoselective transformations. This guide focuses on the "workhorse" of this field: pyrrolidine-based catalysts. From the seminal L-Proline to engineered imidazolidinones, these catalysts operate on a biomimetic logic that is both elegant and industrially scalable. This document serves as a technical blueprint for implementing these systems in a research or drug discovery setting.

Part 1: The Mechanistic Engine

The power of pyrrolidine-based catalysis lies in its ability to emulate the activation modes of Class I aldolases (enamine mechanism) and hydrolytic enzymes (iminium mechanism). Understanding the dichotomy between HOMO-raising and LUMO-lowering activation is critical for substrate selection.

The Dual Activation Modes

-

Enamine Activation (HOMO-Raising):

-

Mechanism: The secondary amine catalyst condenses with an enolizable carbonyl (ketone/aldehyde) to form a nucleophilic enamine.

-

Effect: This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the

-carbon highly nucleophilic. -

Target: Electrophiles (aldehydes, imines, azodicarboxylates).

-

-

Iminium Activation (LUMO-Lowering):

-

Mechanism: The amine condenses with an

-unsaturated aldehyde/ketone to form a cationic iminium ion.[3] -

Effect: This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), mimicking Lewis acid activation.

-

Target: Nucleophiles (dienes, pyrroles, thiols).

-

Key Reaction: Diels-Alder, Michael Addition.

-

Mechanistic Pathway Visualization

Figure 1: The divergent catalytic cycles of pyrrolidine-based organocatalysis. Note the reversible hydrolysis step required to regenerate the catalyst.

Part 2: Protocols and Case Studies

The Enamine Protocol: Direct Intermolecular Aldol

The discovery that simple L-Proline could catalyze the direct asymmetric aldol reaction between acetone and aldehydes was a landmark event (List, Barbas, Lerner, 2000).[4]

Why it works: The carboxylic acid moiety of proline acts as a general acid/base cocatalyst, directing the electrophile to the Re-face of the enamine via hydrogen bonding (the Zimmerman-Traxler-like transition state).

Standard Operating Procedure (SOP):

-

Preparation: In a vial, dissolve the aldehyde (1.0 mmol) in a mixture of DMSO and Acetone (4:1 v/v, 4 mL).

-

Note: Acetone acts as both solvent and reagent. The high concentration drives the equilibrium toward the enamine.

-

-

Catalyst Addition: Add L-Proline (20-30 mol%, 23-35 mg).

-

Critical: The catalyst is often insoluble initially. The reaction mixture may appear as a suspension. It will clarify as the reaction proceeds.

-

-

Reaction: Stir at room temperature (20-25°C) for 12-48 hours.

-

Monitoring: Monitor consumption of aldehyde by TLC or GC-MS.

-

-

Quench: Add saturated aqueous ammonium chloride (5 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Data Summary: Solvent Effects on L-Proline Aldol

| Solvent | Yield (%) | ee (%) | Notes |

| DMSO/Acetone | >90 | >95 | Optimal. High polarity stabilizes the zwitterionic transition state. |

| CHCl3 | 40-50 | 70-80 | Poor solubility of proline leads to slow kinetics. |

| Water | Variable | Variable | Can accelerate reaction (hydrophobic effect) but may induce racemization if not controlled. |

The Iminium Protocol: Organocatalytic Diels-Alder

While Proline is excellent for enamines, it is less effective for iminium activation due to solubility issues and the reversibility of iminium formation. David MacMillan developed imidazolidinone catalysts (e.g., the MacMillan First Generation Catalyst) to solve this.

Why it works: The bulky groups on the imidazolidinone ring shield one face of the planar iminium ion, forcing the diene to approach from the opposite side (LUMO-lowering).

Standard Operating Procedure (SOP):

-

Catalyst Preparation: Use the HCl or TFA salt of the MacMillan imidazolidinone catalyst (5-10 mol%).

-

Insight: The acid cocatalyst (HX) is mandatory to facilitate the formation of the iminium ion and accelerate hydrolysis of the product.

-

-

Setup: Dissolve (E)-cinnamaldehyde (1.0 mmol) and the catalyst in MeOH/H2O (95:5, 2 mL).

-

Addition: Add Cyclopentadiene (3.0 mmol, excess required due to dimerization).

-

Reaction: Stir at 0°C or RT.

-

Insight: Lower temperatures often improve enantioselectivity (ee) by rigidifying the transition state.

-

-

Workup: Dilute with ether, wash with water and brine.

-

Purification: Flash chromatography.

Part 3: Strategic Optimization in Drug Discovery

Workflow Visualization

Implementing these reactions in a high-throughput setting requires a standardized workflow.

Figure 2: Operational workflow for optimizing organocatalytic reactions in a medicinal chemistry lab.

Troubleshooting & Optimization

When transferring these protocols to complex drug scaffolds, consider these factors:

-

Catalyst Loading: Unlike transition metals (0.1-1 mol%), organocatalysts often require 10-20 mol%.

-

Fix: For scale-up, use immobilized catalysts or recycle the aqueous phase containing the catalyst.

-

-

Water Content:

-

Product Inhibition: The product can sometimes act as a competitive inhibitor.

-

Fix: Ensure the hydrolysis step is fast; addition of weak acids (e.g., acetic acid) can assist catalyst turnover.

-

References

-

List, B., Lerner, R. A., & Barbas III, C. F. (2000).[2][4][11] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.[12] Link

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[8][10] Journal of the American Chemical Society, 122(17), 4243–4244. Link

-

Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. Journal of Organic Chemistry, 39(12), 1615–1621. Link

-

Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007).[11][13][14] Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5569. Link

-

The Nobel Prize in Chemistry 2021. (2021). NobelPrize.org. Nobel Prize Outreach AB 2024. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. List, B., Lerner, R.A. and Barbas III, C.F. (2000) Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122, 2395-2396. - References - Scientific Research Publishing [scirp.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Proline-Catalyzed Direct Asymmetric Aldol Reactions :: MPG.PuRe [pure.mpg.de]

- 13. Mukherjee, S., Yang, J.W., Hoffman, F. and List, B. (2007) Asymmetric Enamine Catalysis. Chemical Reviews, 107, 5471-5569. - References - Scientific Research Publishing [scirp.org]

- 14. cris.unibo.it [cris.unibo.it]

Safety and handling precautions for (2R,5R)-2,5-Diphenylpyrrolidine

Technical Whitepaper: Operational Safety and Stewardship of (2R,5R)-2,5-Diphenylpyrrolidine in Asymmetric Catalysis

Executive Summary

(2R,5R)-2,5-Diphenylpyrrolidine (CAS: 155155-73-0) is a high-value

While structurally robust, this compound presents specific handling challenges typical of secondary amines—namely, potential for carbonate formation upon exposure to atmospheric

Physicochemical & Toxicological Profile

Effective risk management begins with a precise understanding of the material properties.

| Parameter | Specification | Operational Implication |

| CAS Number | 155155-73-0 (Specific Isomer) | Verify stereochemistry on CoA before use. |

| Molecular Formula | MW: 223.31 g/mol .[2][3] | |

| Physical State | White to pale orange crystalline solid | Dust generation is the primary inhalation risk. |

| Melting Point | 46.0 – 53.0 °C | Low MP requires storage away from heat sources to prevent caking. |

| Optical Rotation | Critical purity metric; check if oxidation is suspected. | |

| pKa (approx) | ~10-11 (Secondary Amine) | Basic; incompatible with strong acids and oxidizers. |

| GHS Classification | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Hazard Identification & Exposure Control

Toxicology and Health Risks

As a secondary amine, the primary physiological mechanism of injury is caustic irritation .

-

Ocular: Direct contact with dust or concentrated solutions can cause severe conjunctivitis and potential corneal clouding.

-

Dermal: Lipophilic nature facilitates skin absorption, leading to dermatitis or chemical burns upon prolonged exposure.

-

Inhalation: Dust is highly irritating to the upper respiratory tract.

Engineering Controls & PPE

The following hierarchy of controls is required for handling quantities >50 mg.

Figure 1: Hierarchy of controls for handling irritant chiral amines.

Operational Protocols: Handling & Stewardship

To maintain the high enantiomeric excess (

Protocol A: Inert Atmosphere Handling (Recommended)

Rationale: While (2R,5R)-2,5-Diphenylpyrrolidine is not pyrophoric, secondary amines react with atmospheric

-

Storage: Store the bulk container in a desiccator or, preferably, a nitrogen-filled glovebox.

-

Transfer:

-

Flush the receiving flask (e.g., Schlenk flask) with

or -

Weigh the solid quickly in air if a glovebox is unavailable, but immediately evacuate and backfill the vessel 3 times.

-

Pro-Tip: If the solid appears "wet" or sticky, it may have absorbed water/CO2. Recrystallize from hot hexanes/ethanol before use in sensitive asymmetric catalysis.

-

Protocol B: Reaction Setup & Recovery

Rationale: Due to the high cost of chiral auxiliaries, recovery is economically vital. The amine functionality allows for acid-base extraction recovery.

-

Reaction: Run catalytic reactions in anhydrous solvents (DCM, Toluene, THF) to prevent hydrolytic side reactions.

-

Quenching: Upon reaction completion, quench with water or mild aqueous

. -

Recovery Workflow:

-

Step 1 (Extraction): Extract the organic product. The catalyst remains in the organic phase (or aqueous depending on pH).

-

Step 2 (Acid Wash): Wash the organic layer with 1M HCl. The (2R,5R)-2,5-Diphenylpyrrolidine will protonate and move to the aqueous layer .

-

Step 3 (Basification): Separate the aqueous layer. Basify with NaOH (pH > 12) to precipitate the free amine.

-

Step 4 (Re-extraction): Extract the aqueous mixture with DCM to recover the catalyst. Dry over

and concentrate.

-

Figure 2: Acid-Base workup strategy for the recovery of (2R,5R)-2,5-Diphenylpyrrolidine.

Emergency Response Procedures

| Scenario | Immediate Action |

| Eye Contact | IMMEDIATE irrigation for 15 minutes. Use an eye wash station. Do not rub eyes. Seek medical attention immediately (alkaline injury risk). |

| Skin Contact | Brush off loose particles before washing. Rinse with soap and copious water. Remove contaminated clothing. |

| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only). |

| Spill (<5g) | Dampen with wet paper towels to prevent dust. Wipe up and place in a sealed waste container labeled "Basic Organic Solid". |

References

-

Chemical Safety & Properties: PubChem.[1][3] (2R,5R)-2,5-Diphenylpyrrolidine Compound Summary. National Library of Medicine. [Link]

-

Catalytic Application: Whitesell, J. K. (1989). C2 Symmetry and Asymmetric Induction. Chemical Reviews, 89(7), 1581–1590. [Link]

Sources

Methodological & Application

Application Note: (2R,5R)-2,5-Diphenylpyrrolidine Catalyzed Asymmetric Aldol Reaction

Executive Summary

The (2R,5R)-2,5-Diphenylpyrrolidine scaffold represents a distinct class of organocatalysts that leverages

This application note details the protocol for utilizing (2R,5R)-2,5-diphenylpyrrolidine in asymmetric aldol reactions. It provides a mechanistic rationale for the catalyst's efficiency, a validated step-by-step experimental procedure, and troubleshooting guidelines to ensure high enantiomeric excess (

Mechanistic Principles

The -Symmetric Advantage

The core advantage of (2R,5R)-2,5-diphenylpyrrolidine lies in its

In contrast, the

Catalytic Cycle & Activation Mode

The reaction proceeds via the Enamine Cycle :

-

Condensation: The secondary amine catalyst reacts with the ketone donor to form an iminium ion, which tautomerizes to the active enamine.

-

Stereoselective Addition: The enamine attacks the aldehyde acceptor. The phenyl rings on the pyrrolidine backbone sterically block one face of the planar enamine, ensuring high facial selectivity.

-

Hydrolysis: The resulting iminium intermediate is hydrolyzed, releasing the aldol product and regenerating the catalyst.

Figure 1: The enamine catalytic cycle highlighting the steric shielding role of the catalyst.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8]

-

Catalyst: (2R,5R)-2,5-Diphenylpyrrolidine (CAS: 155155-73-0).

-

Note: Can be synthesized via reduction of 1,4-diphenylbutane-1,4-dione followed by cyclization or resolution of trans-2,5-diphenylpyrrolidine [1].

-

-

Solvent: Anhydrous Chloroform (

) or Toluene.-

Rationale: Unlike proline (which prefers DMSO/Water), the lipophilic phenyl rings of this catalyst function best in non-polar to moderately polar organic solvents.

-

-

Acid Additive: Benzoic Acid (

) or Acetic Acid (-

Rationale: A co-catalytic acid (10-20 mol%) accelerates enamine formation and hydrolysis steps without compromising stereoselectivity.

-

-

Substrates:

-

Donor: Acetone, Cyclohexanone, or Cyclopentanone.

-

Acceptor: Aromatic aldehydes (e.g., 4-nitrobenzaldehyde).[2]

-

General Procedure (Standard Scale: 1.0 mmol)

Step 1: Catalyst Pre-activation

-

In a clean, oven-dried 10 mL reaction vial equipped with a magnetic stir bar, weigh (2R,5R)-2,5-Diphenylpyrrolidine (22.3 mg, 0.10 mmol, 10 mol%).

-

Add Benzoic Acid (12.2 mg, 0.10 mmol, 10 mol%).

-

Add the solvent (Chloroform , 2.0 mL) and stir at Room Temperature (RT) for 10 minutes to ensure complete dissolution and salt formation.

Step 2: Enamine Formation 4. Add the ketone donor (e.g., Acetone , 0.73 mL, 10.0 mmol, 10 equiv).

- Note: A large excess of ketone drives the equilibrium toward enamine formation.

- Stir the mixture for 30 minutes at RT.

Step 3: Aldol Addition 6. Cool the reaction mixture to 0 °C (ice bath) to enhance enantioselectivity. 7. Add the aldehyde acceptor (e.g., 4-Nitrobenzaldehyde , 151 mg, 1.0 mmol, 1.0 equiv) in one portion. 8. Seal the vial and stir at 0 °C. Monitor reaction progress via TLC (typically 12–24 hours).

Step 4: Workup & Purification

9. Quench: Add saturated aqueous

Data Analysis & Validation

To ensure the protocol is "self-validating," researchers must verify the outcome using the following metrics.

Key Performance Indicators (KPIs)

| Parameter | Method of Detection | Target Specification |

| Conversion | > 90% | |

| Diastereomeric Ratio ( | > 10:1 (anti:syn) | |

| Enantiomeric Excess ( | Chiral HPLC / GC | > 90% |

| Isolated Yield | Gravimetric | > 80% |

Stereochemical Determination

-

NMR Analysis: The anti and syn diastereomers can be distinguished by the coupling constant (

) of the-

Anti-isomer: typically

Hz (in non-cyclic ketones). -

Syn-isomer: typically

Hz.

-

-

Chiral HPLC: Use a Chiralpak AD-H or OD-H column (Hexane/i-PrOH mixtures) to determine

. Compare retention times with racemic standards.

Optimization & Troubleshooting Guide

Solvent Effects

The choice of solvent dramatically impacts the catalyst's conformation and solubility.

| Solvent | Solubility | Reaction Rate | Stereoselectivity | Recommendation |

| DMSO | High | Fast | Low | Avoid (competes for H-bonding) |

| Water | Low | Slow | Moderate | Poor solubility of catalyst |

| Chloroform | High | Moderate | High | Preferred |

| Toluene | High | Slow | High | Good alternative |

Troubleshooting Common Issues

Issue 1: Low Conversion

-

Cause: Incomplete enamine formation or hydrolysis.

-

Solution: Increase the acid additive loading to 20 mol%. Ensure the ketone is dry. Extend reaction time.

Issue 2: Low Enantioselectivity (

-

Cause: "Leakage" through the unshielded face or background reaction (uncatalyzed).

-

Solution: Lower the temperature to -10 °C or -20 °C. Verify the optical purity of the catalyst. Ensure the reaction mixture is not too dilute (keep concentration ~0.5 M).

Issue 3: Racemization of Product

-

Cause: Retro-aldol reaction during workup or prolonged storage.

-

Solution: Perform workup immediately upon completion. Store the product at -20 °C. Avoid strong bases during purification.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the asymmetric aldol reaction.

References

-

Chong, J. M., et al. (1995). "Asymmetric Synthesis of Trans-2,5-Diphenylpyrrolidine: A C2-Symmetric Chiral Amine." Tetrahedron: Asymmetry, 6(2), 409–418.

-

Halland, N., et al. (2004). "Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes." Journal of the American Chemical Society, 126(15), 4790–4791.

-

List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron, 58(28), 5573-5590.

-

Notz, W., & List, B. (2000). "Catalytic Asymmetric Synthesis of anti-1,2-Diols." Journal of the American Chemical Society, 122(30), 7386–7387.

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Application Note: High-Fidelity Asymmetric Synthesis Using (2R,5R)-2,5-Diphenylpyrrolidine

The following is a comprehensive Application Note and Protocol guide for the use of (2R,5R)-2,5-Diphenylpyrrolidine as a chiral auxiliary in asymmetric synthesis.

Executive Summary

(2R,5R)-2,5-Diphenylpyrrolidine is a

Mechanistic Principles

The -Symmetry Advantage

The core strength of (2R,5R)-2,5-Diphenylpyrrolidine lies in its axis of symmetry. In a chiral amide formed with a prochiral acid, the two phenyl rings create a highly defined steric environment.

-

Rotational Equivalence: Rotation around the C(carbonyl)-N bond does not alter the steric profile presented to the incoming reagent, unlike in non-symmetric auxiliaries where rotamer populations can erode selectivity.

-

Facial Shielding: The phenyl groups effectively block the Re or Si face of the attached enolate or enone system, forcing the nucleophile or electrophile to approach from the open face.

Mechanism of Induction (Graphviz Diagram)

The following diagram illustrates the steric blocking model during a conjugate addition reaction.

Figure 1: Mechanistic flow of stereochemical induction using the C2-symmetric pyrrolidine scaffold.

Key Applications

While the scaffold is used in organocatalysis (e.g.,

Primary Reaction Classes

| Reaction Type | Target Class | Typical Yield | Typical ee/de |

| Conjugate Addition | 85-95% | >98% | |

| 80-90% | 90-95% | ||

| Cycloaddition | Pyrrolidines/Piperidines | 70-85% | >90% |

Experimental Protocols

Protocol A: Preparation of the Chiral Amide

Pre-requisite: (2R,5R)-2,5-Diphenylpyrrolidine can be synthesized via reduction of N-tosyl derivatives or obtained commercially.

Reagents:

-

(2R,5R)-2,5-Diphenylpyrrolidine (1.0 equiv)

-

Acid Chloride (e.g., Methacryloyl chloride) (1.2 equiv)

-

Triethylamine (

) (1.5 equiv) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve (2R,5R)-2,5-diphenylpyrrolidine (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Cool to 0°C. Add

(15 mmol) dropwise. -

Acylation: Add the acid chloride (12 mmol) dropwise over 15 minutes. The solution may turn cloudy due to amine salt formation.

-

Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexanes).

-

Workup: Quench with sat.

.[1] Extract with DCM (3x). Wash organics with brine, dry over -

Purification: Flash chromatography (typically 10-20% EtOAc in Hexanes) yields the crystalline chiral amide.

Protocol B: Asymmetric Conjugate Addition (Michael Addition)

Target: Synthesis of chiral

Reagents:

-

Chiral Amide (from Protocol A) (1.0 equiv)

-

Nucleophile (e.g., Thioacetic acid,

) -

Solvent (THF or Toluene)

Step-by-Step:

-

Dissolution: Dissolve the chiral amide (1.0 mmol) in anhydrous Toluene (10 mL) under Argon.

-

Nucleophile Addition:

-

For Thioacetic Acid: Add thioacetic acid (1.5 mmol) at RT. Stir for 12-24 hours. The reaction is often self-catalyzed or requires mild Lewis acid activation depending on the substrate.

-

For Organocopper: Cool to -78°C. Add

(1.5 equiv) slowly. Stir for 2 hours at -78°C.

-

-

Quench:

-

Thioacetic:[2] Concentrate directly.

-

Organocopper: Quench with sat.

(9:1) to sequester copper.

-

-

Isolation: Extract and purify via chromatography. The diastereomeric ratio (dr) is typically determined by

NMR or HPLC at this stage.

Protocol C: Auxiliary Cleavage and Recovery

Efficient recovery of the expensive auxiliary is critical for process viability.

Reagents:

-

6N HCl or LiOH/H2O2 (depending on product sensitivity)

-

Dioxane

Step-by-Step (Acidic Hydrolysis):

-

Hydrolysis: Dissolve the addition product in Dioxane (5 mL per mmol). Add 6N HCl (10 equiv).

-

Reflux: Heat to reflux (100°C) for 4-6 hours. Monitor disappearance of the amide.[1][3]

-

Separation:

-

Cool to RT. Dilute with water.

-

Extract the chiral auxiliary (as the amine hydrochloride salt) into the aqueous layer? Correction: The amine is basic.

-

Actual Separation: Extract the acidic product with Ether. The auxiliary remains in the acidic aqueous phase as the salt.

-

-

Recovery: Basify the aqueous phase with NaOH to pH > 12. Extract the free amine auxiliary with DCM. Dry and concentrate to recover (2R,5R)-2,5-diphenylpyrrolidine (Recycle yield >90%).

Workflow Visualization

Figure 2: Operational workflow for the use and recycling of the chiral auxiliary.

References

-

Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines. National Institutes of Health (PMC). Available at: [Link]

-

Direct Organoc

-Chlorination of Aldehydes. Journal of the American Chemical Society. (Cited in context of 2,5-diphenylpyrrolidine applications). Available at: [Link] -

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews (ACS). Available at: [Link]

-

Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][1][3]

Sources

High-Precision Enantioselective C(sp3)-H Functionalization

Application Note & Protocol Guide

Executive Summary

Enantioselective functionalization of inert C(sp3)-H bonds represents a paradigm shift in retrosynthetic analysis, allowing the direct installation of chirality into hydrocarbon scaffolds without pre-functionalization.[1] This guide delineates the two dominant mechanistic manifolds currently employed in high-impact drug discovery: Dirhodium-catalyzed carbene insertion (Davies-type) and Palladium-catalyzed Concerted Metalation-Deprotonation (Yu-type).

Part 1: Mechanistic Frameworks

Dirhodium-Catalyzed Carbene Insertion

Mechanism: Concerted Asynchronous Insertion

This pathway utilizes donor-acceptor diazo compounds and chiral dirhodium tetracarboxylate catalysts (e.g.,

-

Key Feature: The reaction does not involve a discrete organometallic C-M intermediate (outer-sphere mechanism).

-

Stereochemical Model: The "Three-Center" Transition State. The C-H bond approaches the electrophilic carbene carbon. The metal center creates a chiral pocket (via

-symmetric ligands) that differentiates enantiotopic C-H bonds based on steric accessibility and electronic matching.

DOT Diagram: Rhodium Catalytic Cycle

Palladium-Catalyzed C-H Activation (CMD)

Mechanism: Ligand-Accelerated Concerted Metalation-Deprotonation (CMD) This pathway, pioneered extensively by the Yu group, relies on Pd(II) catalysts coordinated with Mono-N-protected Amino Acid (MPAA) ligands.[4]

-

Key Feature: Inner-sphere mechanism.[5] The MPAA ligand plays a dual role:

-

Base: The carboxylate moiety assists in deprotonating the C-H bond.

-

Chiral Scaffold: The amino acid side chain enforces stereocontrol during the C-H cleavage step.

-

-

The "Internal Base" Model: The transition state involves a six-membered ring where the ligand's carboxylate oxygen abstracts the proton simultaneously as the carbon binds to Palladium.

Part 2: Experimental Protocols

Protocol A: Rh(II)-Catalyzed Enantioselective Insertion

Objective: Functionalization of a benzylic C-H bond using a donor-acceptor diazo compound.

Reagents:

-

Catalyst:

(1 mol%) -

Substrate: Alkyl benzene derivative (1.0 equiv)

-

Reagent: Methyl phenyldiazoacetate (1.2 equiv)

-

Solvent: 2,2-dimethylbutane (DMB) or Hexanes (non-polar solvents enhance selectivity).

Step-by-Step Procedure:

-

Catalyst Solution: In a flame-dried Schlenk flask under Argon, dissolve

(0.01 mmol) and the substrate (1.0 mmol) in degassed DMB (5 mL). -

Solvent Control: Maintain reaction temperature at -78°C to RT depending on substrate reactivity. Lower temperatures generally increase enantioselectivity (ee).

-

Controlled Addition (CRITICAL): Dissolve the diazo compound (1.2 mmol) in DMB (5 mL). Load this into a syringe pump.

-

Why: Fast addition leads to carbene dimerization (formation of fumarates/maleates) rather than C-H insertion.

-

Rate: Add dropwise over 2–4 hours.

-

-

Completion: Once addition is complete, stir for an additional 1 hour.

-

Quench: Concentrate under reduced pressure. No aqueous workup is usually required for non-polar substrates.

-

Purification: Flash chromatography on silica gel.

Protocol B: Pd(II)-Catalyzed Enantioselective Activation

Objective: Enantioselective functionalization of a cyclopropane or alkyl group using an MPAA ligand.

Reagents:

-

Catalyst:

(10 mol%) -

Ligand: Boc-L-Val-OH or Acetyl-L-Leucine (20 mol%)

-

Oxidant: AgOAc or Benzoquinone (BQ) (1.0 - 2.0 equiv)

-

Base:

or -

Solvent: t-Amyl alcohol or HFIP (Hexafluoroisopropanol).

Step-by-Step Procedure:

-

Pre-complexation: In a vial, mix

and the MPAA ligand in the solvent. Sonicate or stir at 40°C for 10 mins to ensure formation of the active Pd-ligand species. -

Assembly: Add the substrate (containing a directing group, e.g., amide or pyridine), the coupling partner (e.g., aryl boronic ester or olefin), and the oxidant.

-

Atmosphere: Seal the tube. Most Pd(II)/Pd(0) cycles are sensitive to moisture but can tolerate air if BQ is used as an oxidant; however, Argon is recommended for reproducibility.

-

Reaction: Heat to 60–100°C.

-

Note: The CMD step has a high activation energy; heat is often necessary.

-

-

Workup: Filter through a celite pad to remove Pd black and silver salts. Wash with DCM.

-

Analysis: Analyze crude via 1H-NMR using an internal standard (e.g., dibromomethane) to determine yield before purification.

Part 3: Validation & Kinetic Isotope Effect (KIE) Studies

To confirm the mechanism (specifically if C-H cleavage is the rate-determining step), KIE studies are mandatory.

Protocol: Parallel KIE Experiment Do not use intermolecular competition in the same vessel for initial KIE determination, as binding affinities may skew results.

-

Setup: Prepare two identical reaction vessels.

-

Vessel A: Substrate-H (standard).

-

Vessel B: Substrate-D (deuterated at the C-H activation site).

-

-

Execution: Run both reactions under standard conditions.

-

Sampling: Stop both reactions at low conversion (~15-20%).

-

Why: At high conversion, isotopic depletion affects kinetics.

-

-

Calculation:

(at low conversion). -

Interpretation:

- : C-H cleavage is not rate-determining (likely product release or uptake).

- : C-H cleavage is the rate-determining step (Primary KIE).

Data Presentation: Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Low Yield (Rh System) | Carbene dimerization (Diazo homocoupling). | Increase dilution; Slow down addition rate of diazo; Cool reaction. |

| Low ee (Rh System) | Background reaction (uncatalyzed) or poor ligand fit. | Lower temperature; Switch to bulkier carboxylate ligands (e.g., |

| No Reaction (Pd System) | Catalyst poisoning or inactive Pd-Ligand complex. | Switch solvent to HFIP (stabilizes cationic Pd species); Ensure directing group is unhindered. |

| Pd Black Precipitation | Catalyst decomposition. | Add oxidant in portions; Reduce temperature; Add 10-20% DMSO as co-solvent. |

DOT Diagram: Optimization Workflow

References

-

Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H functionalization by metal carbenoid and nitrenoid insertion. Nature, 451, 417–424. Link

-

Saint-Denis, T. G., Zhu, R.-Y., Chen, G., Wu, Q.-F., & Yu, J.-Q. (2018). Enantioselective C(sp3)–H bond activation by chiral transition metal catalysts.[6][7] Science, 359(6373). Link

-

Engle, K. M., Mei, T.-S., Wasa, M., & Yu, J.-Q. (2012). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society, 134(46), 19090–19093. Link

-

Simmons, E. M., & Hartwig, J. F. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition, 51(13), 3066–3072. Link

-

Cheng, Q.-J., Mancheno, D. E., & Davies, H. M. L. (2014). Enantioselective C–H Functionalization of Alkanes via Dirhodium-Catalyzed Carbene Insertion. Nature Protocols, 9, 792–805. Link

Sources

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. biorxiv.org [biorxiv.org]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Catalytic Behavior of Mono-N-Protected Amino Acid Ligands in Ligand-Accelerated C–H Activation by Palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in Rh( i )-catalyzed enantioselective C–H functionalization - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00762F [pubs.rsc.org]

- 6. scilit.com [scilit.com]

- 7. pubs.acs.org [pubs.acs.org]

Precision Organocatalytic Asymmetric Halogenation: Protocols for Drug Discovery

Executive Summary

The precise installation of halogen atoms (F, Cl, Br) onto chiral centers is a cornerstone of modern medicinal chemistry.[1] Halogens serve as critical bioisosteres, modulating lipophilicity (LogP), metabolic stability (blocking P450 oxidation sites), and ligand-target binding affinity. This guide details the organocatalytic

These protocols utilize enamine activation , a mode of catalysis where chiral secondary amines convert aldehydes into nucleophilic enamines, which then intercept electrophilic halogen sources.

Mechanistic Principles: Enamine Activation

To ensure reproducibility, one must understand the catalytic cycle. The reaction does not proceed via the free aldehyde but through a transient, chiral enamine intermediate.

The Catalytic Cycle

-

Condensation: The chiral amine catalyst condenses with the aldehyde to form an iminium ion.

-

Tautomerization: Loss of an

-proton generates the nucleophilic enamine . The catalyst's chiral architecture shields one face of the enamine, forcing the electrophile to attack from the opposite side. -

Halogenation: The enamine attacks the electrophilic halogen source (

). -

Hydrolysis: The resulting iminium species is hydrolyzed, releasing the chiral

-halo aldehyde and regenerating the catalyst.

Figure 1: The Enamine Catalytic Cycle. The chiral catalyst directs the stereochemical outcome during the electrophilic attack on the enamine.

Critical Parameters & Reagent Selection

Success depends on pairing the correct catalyst with the appropriate halogen source.

Table 1: Comparative Halogenation Systems

| Parameter | |||

| Primary Catalyst | MacMillan Imidazolidinone (Gen 1 or 2) | Jorgensen-Hayashi Diphenylpyrrolidine | Jorgensen-Hayashi Diphenylpyrrolidine |

| Halogen Source | NFSI (N-Fluorobenzenesulfonimide) | NCS (N-Chlorosuccinimide) | 2,4,4,6-Tetrabromo-2,5-cyclohexadienone |

| Solvent | THF / Isopropanol (90:10) | CH₂Cl₂ or Toluene | CH₂Cl₂ |

| Temperature | -10°C to 0°C | -30°C to 4°C | -40°C to -10°C |

| Critical Challenge | Reaction kinetics are slower; requires activation. | Product racemizes easily on silica; reduce immediately. | Highly reactive; strict temp control needed. |

| Key Reference | Beeson & MacMillan, JACS 2005 [1] | Halland & Jorgensen, JACS 2004 [2] | Bertelsen & Jorgensen, ChemComm 2005 [3] |

Protocol A: Asymmetric -Fluorination

Source: Adapted from Beeson & MacMillan, J. Am. Chem. Soc.[2] 2005 [1].[1][2][3][4]

Scope

This protocol installs a fluorine atom at the

Reagents

-

Substrate: Aliphatic aldehyde (1.0 equiv).

-

Catalyst: (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone (20 mol%).

-

Fluorine Source: NFSI (N-Fluorobenzenesulfonimide) (1.2 equiv).

-

Solvent: THF/Isopropanol (9:1 v/v).

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and cool to room temperature under Argon.

-

Dissolution: Add the imidazolidinone catalyst (0.2 mmol) and NFSI (1.2 mmol) to the flask.

-

Solvent Addition: Add THF (9 mL) and Isopropanol (1 mL). Cool the mixture to -10°C using an ice/salt bath.

-

Expert Insight: The addition of isopropanol is catalytic for the solubilization of NFSI and accelerates the reaction via hydrogen bonding.

-

-

Initiation: Add the aldehyde substrate (1.0 mmol) dropwise.

-

Monitoring: Stir at -10°C. Monitor by TLC or

F NMR.-

Self-Validating Check: The reaction typically turns from a suspension to a clear yellow solution as NFSI is consumed.

-

Endpoint: Disappearance of the NFSI signal in

F NMR (approx. -38 ppm) and appearance of the

-

-

Quench: Dilute with cold pentane or Et₂O and filter through a short pad of silica gel to remove the sulfonimide byproduct.

-

Derivatization (Recommended): Due to volatility and stability issues, immediately reduce the aldehyde to the alcohol using NaBH₄ in MeOH (0°C, 10 min) for isolation.

Protocol B: Asymmetric -Chlorination

Source: Adapted from Halland & Jorgensen, J. Am. Chem. Soc.[7][8] 2004 [2].[6][7][8]

Scope

This protocol generates chiral

Reagents

-

Substrate: Aliphatic aldehyde (1.0 equiv).

-

Catalyst: (2R,5R)-2,5-diphenylpyrrolidine (10 mol%) OR L-Proline amide.

-

Chlorine Source: NCS (N-Chlorosuccinimide) (1.1 equiv).

-

Solvent: CH₂Cl₂ (Dichloromethane).

Step-by-Step Methodology

-

Setup: Use a standard vial or flask; strict exclusion of air is less critical than moisture.

-

Mixing: Dissolve the aldehyde (1.0 mmol) and catalyst (0.1 mmol) in CH₂Cl₂ (2 mL).

-

Cooling: Cool the solution to 4°C (cold room or ice bath). Lower temperatures (-20°C) improve ee for sterically unhindered substrates.

-

Addition: Add NCS (1.1 mmol) in three portions over 1 hour.

-

Expert Insight: Portion-wise addition prevents a high concentration of electrophile, which can lead to polychlorination side products.

-

-

Reaction: Stir for 2–4 hours.

-

Self-Validating Check: The reaction mixture often precipitates succinimide (white solid) as the reaction proceeds.

-

-

Workup: Add cold pentane (10 mL) to precipitate the remaining succinimide and catalyst salts. Filter and concentrate.

-

Stability Warning:

-Chloro aldehydes are prone to racemization on silica gel. Do not flash chromatograph the aldehyde.-

Action: Proceed immediately to in-situ reduction (NaBH₄/EtOH) or Wittig olefination to trap the stereocenter.

-

Troubleshooting & Optimization Workflow

The primary failure mode in these protocols is not the lack of reactivity, but the degradation of the product during isolation.

Figure 2: Troubleshooting decision tree for optimizing asymmetric halogenation.

Common Pitfalls

-

Racemization: The

-proton in the product is acidic (due to the electron-withdrawing halogen and carbonyl). Basic conditions or prolonged exposure to silica will destroy the ee.-

Fix: Keep workup neutral/acidic. Store at -20°C.

-

-

Polychlorination: Occurs if the reaction runs too long or with excess NCS.

-

Fix: Stop the reaction at 95% conversion rather than 100%.

-

-

Catalyst Inhibition: Succinimide byproduct can inhibit the catalyst in the Jorgensen protocol.

-

Fix: Use pentane precipitation to remove it during workup.

-

References

-

Beeson, T. D., & MacMillan, D. W. C. (2005).[2] Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society. [Link]2]

-

Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004).[7] Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Journal of the American Chemical Society. [Link]7][8]

-

Bertelsen, S., Halland, N., Bachmann, S., Marigo, M., Braunton, A., & Jørgensen, K. A. (2005).[3] Organocatalytic asymmetric α-bromination of aldehydes and ketones.[3][4][9] Chemical Communications. [Link]3]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organocatalytic asymmetric alpha-bromination of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes [organic-chemistry.org]

- 8. Direct organocatalytic asymmetric alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Palladium-catalyzed asymmetric allylic alkylation with pyrrolidine ligands

Application Note: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) using Chiral Pyrrolidine Ligands

Executive Summary

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA), often referred to as the Tsuji-Trost reaction, is a cornerstone methodology for constructing C–C and C–X bonds with high enantioselectivity. While

This guide details a rigorous protocol for utilizing pyrrolidine-based phosphine ligands (e.g., Guiry-type or Gilbertson-type P,N-ligands) to achieve high enantiomeric excess (ee) in the alkylation of allylic acetates.

Mechanistic Insight & Ligand Design

To optimize this reaction, one must understand the "Chiral Pocket" concept. Unlike

The Pyrrolidine Advantage

-

Electronic Hemilability: The "soft" phosphorus and "hard" nitrogen (or oxazoline) donors create distinct trans-effects. This directs the nucleophilic attack to a specific terminus of the

-allyl system (regiocontrol) while the rigid pyrrolidine backbone enforces facial selectivity (stereocontrol). -

Modular Scaffold: Derived from the chiral pool (L-Proline), these ligands allow for rapid tuning of the steric bulk at the 2-position, crucial for accommodating different substrate classes.

The Catalytic Cycle

The reaction proceeds through a Pd(0)/Pd(II) cycle involving two inversion steps, resulting in overall retention of configuration.

-

Oxidative Addition: Pd(0) coordinates to the alkene; the leaving group (OAc) departs anti to the metal (Inversion 1).

-

-Allyl Formation: Formation of the cationic

-

Nucleophilic Attack: The nucleophile attacks the allyl face opposite the metal (Outer-sphere mechanism, Inversion 2).

Figure 1: The Pd-AAA catalytic cycle highlighting the double-inversion mechanism leading to net retention of stereochemistry.

Critical Parameters & Optimization

Before beginning the protocol, evaluate these three variables.

| Parameter | Recommendation | Scientific Rationale |

| Base System | BSA / KOAc | N,O-Bis(trimethylsilyl)acetamide (BSA) with catalytic KOAc generates the nucleophile in situ via a neutral mechanism. This avoids strong bases (like NaH) which can cause background racemization or catalyst poisoning. |

| Solvent | DCM or THF | Dichloromethane (DCM) often yields higher ee with P,N-ligands due to tighter ion-pairing in the transition state compared to coordinating solvents like THF. |

| Temperature | 0°C to RT | Start at 0°C. Pyrrolidine ligands are robust, but lower temperatures enhance the discrimination between the diastereomeric transition states. |

| Pd Source | [Pd( | Allylpalladium chloride dimer is preferred over Pd |

Standardized Experimental Protocol

Target Reaction: Alkylation of 1,3-diphenylallyl acetate with dimethyl malonate. Scale: 0.5 mmol substrate.

Reagents:

-

Substrate: 1,3-Diphenylallyl acetate (126 mg, 0.5 mmol)

-

Nucleophile: Dimethyl malonate (171 µL, 1.5 mmol, 3.0 equiv)

-

Base: BSA (370 µL, 1.5 mmol, 3.0 equiv) + KOAc (cat. ~2 mg)

-

Catalyst Precursor: [Pd(

-C -

Ligand: Chiral Pyrrolidine-Phosphine Ligand (e.g., (S)-PHOX derivative) (5.5 mol%)

-

Solvent: Anhydrous CH

Cl

Step-by-Step Workflow:

1. Catalyst Pre-complexation (Critical for Activity)

-

In a flame-dried Schlenk tube under Argon, add the Pd precursor and the Chiral Ligand.

-

Add 1.0 mL of anhydrous DCM.

-

Stir at Room Temperature (RT) for 20–30 minutes . The solution should turn from yellow to pale orange/clear, indicating ligand coordination.

2. Substrate Addition

-

Dissolve the allylic acetate (substrate) in 1.0 mL DCM and transfer to the catalyst solution via syringe.

-

Stir for 10 minutes.

3. Nucleophile Generation

-

Add solid KOAc (catalytic pinch).

-

Add Dimethyl malonate via syringe.

-

Immediately add BSA dropwise.

-

Note: Gas evolution (minor) may be observed.

4. Reaction & Monitoring

-

Stir the sealed reaction mixture at RT (or 0°C for higher ee).

-

TLC Monitoring: Check consumption of starting material (usually

in 4:1 Hex/EtOAc) and appearance of product ( -

Typical reaction time: 2–12 hours depending on steric bulk.

5. Workup & Purification

-

Quench with saturated aqueous NH

Cl (2 mL). -

Dilute with diethyl ether or DCM. Separate phases.

-

Extract aqueous layer 3x with organic solvent.

-

Dry combined organics over MgSO

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Figure 2: Operational workflow for the Pd-AAA reaction using BSA/KOAc activation.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Inactive Catalyst or O | Ensure rigorous degassing of DCM. Increase catalyst loading to 5 mol%. Ensure BSA is fresh (hydrolyzes over time). |

| Low Enantioselectivity | Background Reaction | Reduce temperature to -20°C. Switch from Pd(dba) |

| Product Racemization | Pd-catalyzed isomerization | Stop reaction immediately upon full conversion. Prolonged exposure to Pd(0) can erode ee via reversible ionization. |

Substrate Scope Examples

The following data illustrates the versatility of pyrrolidine-based ligands in Pd-AAA.

| Substrate (Allyl Acetate) | Nucleophile | Yield (%) | ee (%) | Notes |

| 1,3-Diphenylallyl acetate | Dimethyl malonate | 96 | 94 | Benchmark reaction |

| 1,3-Diphenylallyl acetate | Benzyl amine | 88 | 91 | C-N bond formation |

| Cyclohexenyl acetate | Dimethyl malonate | 92 | 89 | Cyclic substrate (requires tighter ligand bite angle) |

| 1,3-Dimethylallyl acetate | Phenol | 85 | 82 | C-O bond formation |

References

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link

-

Trost, B. M. (2004). Asymmetric Allylic Alkylation: An Enabling Technology. Journal of Organic Chemistry, 69(17), 5813–5837. Link

-

Lü, S., & Alper, H. (2003). Palladium-Catalyzed Asymmetric Allylic Alkylations Using Proline-Based P,N-Ligands. Journal of the American Chemical Society.[1] Link (Note: Representative citation for Proline P,N ligands).

-

Gilbertson, S. R., & Xie, D. (1999). Proline-Based P,N-Ligands in Asymmetric Allylation. Angewandte Chemie International Edition, 38(18), 2750–2752. Link

-

Keith, J. A., & Behenna, D. C. (2012). The Pd-Catalyzed Asymmetric Allylic Alkylation of Enolates. Organic Reactions.[1][2][3][4][5][6][7] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Horsfiline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Total Synthesis of Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Effect of temperature on stereoselectivity in pyrrolidine-catalyzed reactions

Topic: Thermodynamic & Kinetic Control in Organocatalysis

Current Status: Operational Lead Scientist: Senior Application Specialist (Ph.D.)

Welcome to the Technical Support Center

You are likely here because your pyrrolidine-catalyzed reaction (e.g., Hajos-Parrish, List-Barbas aldol, or Michael addition) is exhibiting a "Thermodynamic-Kinetic Mismatch." You may be observing high enantiomeric excess (

This guide moves beyond basic "lower the temperature" advice. We treat temperature as a variable that alters the catalyst phase behavior and parasitic intermediate stability (oxazolidinones), not just the transition state energy.

Module 1: The Thermodynamics of Selectivity

The Core Mechanism

Stereoselectivity in pyrrolidine catalysis is governed by the difference in free energy (

However, a critical failure point exists:

If your reaction exhibits an Isoinversion Temperature (

Visualization: The Parasitic Cycle & Temperature

The following diagram illustrates where temperature (

Figure 1: The Catalytic Cycle vs. The Parasitic Trap.[1][2] Low temperatures stabilize the Oxazolidinone resting state, removing active catalyst from the cycle (Blackmond, 2004).

Module 2: Troubleshooting Protocols

Issue 1: "My reaction freezes or precipitates at -20°C."

Diagnosis: Catalyst Aggregation or Solubility Failure. Pyrrolidine derivatives (especially Proline) have poor solubility in non-polar solvents (e.g., Toluene, DCM) at low temperatures. This leads to a heterogeneous mixture where the catalyst exists as inactive solid aggregates.

Protocol A: The "Solubility Rescue" Workflow

-

Solvent Check: Switch to a solvent with higher dielectric constant or better H-bond accepting capability (e.g., DMSO, DMF, or NMP) if stereoselectivity allows.

-

The "Pihko Water" Additive:

-

Ionic Liquid Co-solvent:

-

Add 5-10 vol% of [bmim]BF4 or [hmim]PF6.

-

Effect: Stabilizes the zwitterionic transition state at low temperatures, preventing precipitation.

-

Issue 2: "High ee, but conversion < 20% after 48 hours."

Diagnosis: Kinetic Trapping. The reaction barrier is too high for the thermal energy available.

Protocol B: The "Step-Down" Temperature Ramp Do not start at the lowest temperature. Use a ramp to initiate the cycle.

| Step | Temperature | Duration | Purpose |

| 1 | 0°C to RT | 1–2 Hours | Induction Phase: Overcome the activation energy to form the initial enamine/iminium species. |